molecular formula C23H17ClN2O2 B3947579 2-[2-(2-Chlorophenyl)ethenyl]-3-(2-methoxyphenyl)quinazolin-4-one

2-[2-(2-Chlorophenyl)ethenyl]-3-(2-methoxyphenyl)quinazolin-4-one

Cat. No.: B3947579
M. Wt: 388.8 g/mol
InChI Key: NFZXEKJJGDVASO-UHFFFAOYSA-N
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Description

2-[2-(2-Chlorophenyl)ethenyl]-3-(2-methoxyphenyl)quinazolin-4-one is a quinazolinone derivative Quinazolinones are a class of nitrogen-containing heterocyclic compounds known for their diverse biological activities

Properties

IUPAC Name

2-[2-(2-chlorophenyl)ethenyl]-3-(2-methoxyphenyl)quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O2/c1-28-21-13-7-6-12-20(21)26-22(15-14-16-8-2-4-10-18(16)24)25-19-11-5-3-9-17(19)23(26)27/h2-15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFZXEKJJGDVASO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Chlorophenyl)ethenyl]-3-(2-methoxyphenyl)quinazolin-4-one typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2-chlorobenzaldehyde with 2-methoxyaniline to form an intermediate Schiff base, which is then cyclized with anthranilic acid to yield the desired quinazolinone derivative. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Chlorophenyl)ethenyl]-3-(2-methoxyphenyl)quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while reduction may produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of quinazolinone analogs .

Scientific Research Applications

2-[2-(2-Chlorophenyl)ethenyl]-3-(2-methoxyphenyl)quinazolin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[2-(2-Chlorophenyl)ethenyl]-3-(2-methoxyphenyl)quinazolin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer properties. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(2-Chlorophenyl)ethenyl]-3-(2-methoxyphenyl)quinazolin-4-one is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity. The combination of chlorophenyl and methoxyphenyl groups enhances its potential as a versatile compound for various applications in research and industry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(2-Chlorophenyl)ethenyl]-3-(2-methoxyphenyl)quinazolin-4-one
Reactant of Route 2
2-[2-(2-Chlorophenyl)ethenyl]-3-(2-methoxyphenyl)quinazolin-4-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.